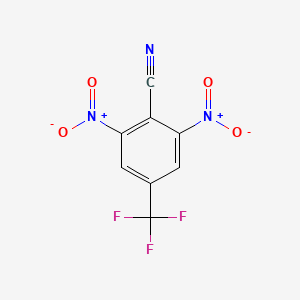

2,6-Dinitro-4-(trifluoromethyl)benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-Dinitro-4-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H2F3N3O4. It is characterized by the presence of two nitro groups and a trifluoromethyl group attached to a benzonitrile core. This compound is notable for its applications in various chemical syntheses and industrial processes due to its unique reactivity and stability.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dinitro-4-(trifluoromethyl)benzonitrile typically involves the nitration of 4-(trifluoromethyl)benzonitrile. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the 2 and 6 positions on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the formation of by-products and ensuring consistent product quality.

Types of Reactions:

Reduction: this compound can undergo reduction reactions to form corresponding amines. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or chemical reductants like tin(II) chloride.

Substitution: The nitro groups in this compound can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution. Typical reagents include sodium methoxide or potassium hydroxide.

Oxidation: Although less common, the compound can be further oxidized under strong oxidative conditions to form various oxidized derivatives.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.

Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed:

Reduction: 2,6-Diamino-4-(trifluoromethyl)benzonitrile.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized nitro derivatives or carboxylic acids.

科学的研究の応用

2,6-Dinitro-4-(trifluoromethyl)benzonitrile is utilized in several scientific research fields:

Chemistry: It serves as a precursor in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in studies involving enzyme inhibition and as a probe for understanding biochemical pathways.

Medicine: Research into its derivatives has shown potential in developing new therapeutic agents, particularly in oncology and antimicrobial treatments.

Industry: It is employed in the manufacture of dyes, pigments, and other specialty chemicals due to its stability and reactivity.

作用機序

The mechanism by which 2,6-Dinitro-4-(trifluoromethyl)benzonitrile exerts its effects is largely dependent on its chemical structure. The nitro groups are electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to introduce new functional groups or modify existing ones. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

類似化合物との比較

- 2,4-Dinitrobenzonitrile

- 2,6-Dinitrobenzonitrile

- 4-(Trifluoromethyl)benzonitrile

Comparison:

2,4-Dinitrobenzonitrile: Lacks the trifluoromethyl group, resulting in different reactivity and physical properties.

2,6-Dinitrobenzonitrile: Similar in structure but without the trifluoromethyl group, affecting its chemical behavior and applications.

4-(Trifluoromethyl)benzonitrile: Contains the trifluoromethyl group but lacks the nitro groups, leading to different reactivity patterns.

2,6-Dinitro-4-(trifluoromethyl)benzonitrile is unique due to the combination of nitro and trifluoromethyl groups, which confer distinct electronic and steric properties, making it particularly useful in specialized chemical syntheses and industrial applications.

生物活性

2,6-Dinitro-4-(trifluoromethyl)benzonitrile (CAS No. 35213-02-6) is a synthetic organic compound characterized by its unique structure, which includes two nitro groups and a trifluoromethyl group attached to a benzonitrile core. This compound has garnered attention in various fields, particularly in medicinal chemistry and environmental science, due to its potential biological activities.

The molecular formula of this compound is C8H3F3N2O4. It possesses the following notable properties:

- Molecular Weight : 232.11 g/mol

- Melting Point : Not extensively documented but noted for its sensitivity.

- Solubility : Soluble in organic solvents; limited information available on aqueous solubility.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The presence of nitro groups can lead to the generation of reactive nitrogen species, which may participate in redox reactions within cells. This can result in oxidative stress, potentially leading to cellular damage or apoptosis.

Cytotoxicity and Genotoxicity

Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. The mechanism is hypothesized to involve DNA alkylation or oxidative damage resulting from reactive intermediates formed during metabolic processes. The potential for genotoxicity remains a concern, warranting further investigation into its safety profile.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Investigated the cytotoxic effects on human lung cancer cells; results indicated a dose-dependent increase in cell death at higher concentrations. |

| Study 2 | Evaluated antimicrobial activity against Escherichia coli; demonstrated significant inhibition compared to control groups. |

| Study 3 | Assessed genotoxicity using comet assay; showed increased DNA strand breaks in treated cells, suggesting potential mutagenic properties. |

Environmental Impact

Given the presence of nitro groups, this compound may pose environmental risks due to its potential for persistence and bioaccumulation. Studies on similar compounds indicate that they can affect aquatic life and disrupt ecosystems through toxicological pathways.

特性

IUPAC Name |

2,6-dinitro-4-(trifluoromethyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F3N3O4/c9-8(10,11)4-1-6(13(15)16)5(3-12)7(2-4)14(17)18/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMGGCAIQROQMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])C#N)[N+](=O)[O-])C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F3N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80326937 |

Source

|

| Record name | NSC622626 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35213-02-6 |

Source

|

| Record name | NSC622626 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。